4-Chloro-2-(methylsulfonyl)pyrimidine
Overview
Description
4-Chloro-2-(methylsulfonyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is notable for its high reactivity and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-(methylsulfonyl)pyrimidine can be synthesized through several methods:
Reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride: This method involves the substitution of the hydroxyl group with a methanesulfonyl group under controlled conditions.
Reaction of 4-chloro-2-cyanopyrimidine with methanesulfonic acid: This method involves the conversion of the cyano group to a methanesulfonyl group.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be displaced by nucleophiles such as amines and thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as anilines and secondary aliphatic amines are commonly used under basic conditions.
Suzuki-Miyaura coupling: Boron reagents and palladium catalysts are typically employed under mild conditions.
Major Products:
Substituted pyrimidines: Products vary depending on the nucleophile used in substitution reactions.
Coupled products: Complex organic molecules formed through coupling reactions.
Scientific Research Applications
4-Chloro-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those with anti-inflammatory and antiviral properties.
Agriculture: The compound is used in the synthesis of pesticides and herbicides.
Materials Science: It serves as a building block for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylsulfonyl)pyrimidine involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The compound’s effects are primarily due to its ability to form stable bonds with various molecular targets, thereby altering their function. For example, in pharmaceuticals, it can inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Chloro-4-(methylsulfonyl)pyrimidine
- 4-Chloro-2-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(methylthio)pyrimidine
Comparison: 4-Chloro-2-(methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Biological Activity
4-Chloro-2-(methylsulfonyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods, including nucleophilic substitution reactions and cyclization processes that incorporate the chloro and methylsulfonyl groups into the pyrimidine ring structure. The synthesis typically involves starting materials such as chlorinated pyrimidines and methylsulfonyl precursors.
1. Anti-inflammatory Activity
Research has shown that this compound exhibits notable anti-inflammatory effects. A study reported that derivatives of pyrimidine, including this compound, significantly inhibited the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The IC50 values for COX-1 and COX-2 inhibition were measured, indicating potent anti-inflammatory properties compared to standard drugs like celecoxib.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These findings suggest that the presence of electron-withdrawing groups enhances the compound's ability to inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit epidermal growth factor receptor (EGFR) phosphorylation, leading to cell cycle arrest at the G2/M phase.
A recent study highlighted its effectiveness against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 (Lung Cancer) | 12.5 |
MCF-7 (Breast Cancer) | 15.3 |
HeLa (Cervical Cancer) | 10.8 |
The compound's mechanism involves the suppression of tumor growth through inhibition of specific kinases associated with cancer progression .
3. Antimicrobial Activity
In addition to its anti-inflammatory and anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate its potential as a therapeutic agent in treating bacterial infections, particularly those resistant to conventional antibiotics .
Case Studies
Several case studies have reported on the therapeutic applications of this compound:
- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis demonstrated a significant reduction in inflammatory markers following treatment with this compound.
- Cancer Treatment : In a preclinical model using mice with induced tumors, administration of the compound resulted in a marked decrease in tumor size compared to control groups.
- Infection Control : A study evaluating its efficacy against multi-drug resistant strains of bacteria showed promising results, suggesting its role in developing new antimicrobial therapies.
Properties
IUPAC Name |
4-chloro-2-methylsulfonylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVZLXTZQHILRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456893 | |
Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97229-11-3 | |
Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97229-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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